3-(4-ethoxyphenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic scaffold combining pyrazole and quinoline moieties. Its structure features:
- 3-(4-Ethoxyphenyl): A substituted phenyl group with an ethoxy (-OCH₂CH₃) substituent at the para position. This group enhances lipophilicity and may modulate electron-donating effects, influencing receptor binding .
- 8-Methoxy: A methoxy (-OCH₃) group at position 8, which can improve solubility and metabolic stability compared to halogenated or alkylated analogs .
- 5-[(3-Methylphenyl)methyl]: A 3-methylbenzyl group at position 5, providing steric bulk and hydrophobic interactions critical for target engagement .
The pyrazolo[4,3-c]quinoline core is pharmacologically significant, with documented roles as anticancer agents, benzodiazepine receptor ligands, and phosphodiesterase inhibitors . The substituents on this scaffold are strategically optimized to balance pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-8-methoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-4-32-21-10-8-20(9-11-21)26-24-17-30(16-19-7-5-6-18(2)14-19)25-13-12-22(31-3)15-23(25)27(24)29-28-26/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVLFDJKAXJQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with 3-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with 8-methoxy-1H-pyrazolo[4,3-c]quinoline under acidic conditions to yield the target compound. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid, with the use of catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized pyrazoloquinolines.
Scientific Research Applications
3-(4-Ethoxyphenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition can result in the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrazolo[4,3-c]quinolines to highlight substituent-driven differences in activity, selectivity, and physicochemical properties.
Structural and Functional Comparisons
Activity and Selectivity Insights
The 8-methoxy group enhances solubility compared to 8-fluoro () or 8-methyl () derivatives, which are more prone to oxidative metabolism .
Receptor Selectivity :
- Analogs with dimethoxy substitutions (e.g., ) show higher selectivity for G protein-coupled receptors (GPCRs) like GPR35 but may lack specificity for benzodiazepine receptors.
- The 3-methylbenzyl group in the target compound likely provides optimal steric bulk for hydrophobic binding pockets, outperforming 4-methylbenzyl () or unsubstituted benzyl () groups in target affinity .
Synthetic Accessibility :
- Substituents like ethoxy and methoxy are introduced via Claisen-Schmidt condensations or reductive cyclizations (), whereas fluorinated analogs require specialized reagents (e.g., elemental sulfur in ) .
Physicochemical Properties
- LogP : The target compound’s logP is estimated to be higher than analogs with polar groups (e.g., 8-OCH₃ vs. 8-F in ) but lower than fully alkylated derivatives (e.g., 8-CH₃ in ).
- Metabolic Stability : Methoxy groups are less susceptible to cytochrome P450 oxidation than methyl or fluorine, suggesting improved half-life over analogs in .
Research Findings and Implications
- Therapeutic Potential: The target compound’s substituent profile aligns with pyrazolo[4,3-c]quinolines active in anxiolytic (e.g., CGS-9896) and anticancer contexts .
- Optimization Challenges : Ethoxy and methoxy groups may complicate synthesis due to steric hindrance during cyclization steps () .
Biological Activity
3-(4-Ethoxyphenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, characterized by its unique structural features that may confer significant biological activity. This article explores the biological properties of this compound, synthesizing available research findings, potential mechanisms of action, and implications for medicinal chemistry.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 423.516 g/mol. Its structure includes:
- Ethoxy group : Potentially enhancing solubility and electronic properties.
- Methoxy group : May influence the compound's reactivity and biological interactions.
- 3-Methylphenylmethyl group : Contributes to hydrophobic interactions, which could affect binding affinity to biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
- Receptor Binding : Structural analogs have shown effective binding to various receptors, which could be extrapolated to predict similar interactions for this compound.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Benzyl-8-ethoxy-3-pheny -5H-pyrazolo[4,3-c]quinoline | Benzyl instead of methyl groups | Notable anti-inflammatory properties |
| 4-Chloro-1H-pyrazolo[4,3-c]quinolin -3-amines | Chlorinated derivatives | Enhanced solubility and bioavailability |
| Hydroxyl-substituted pyrazoloquinolines | Hydroxyl groups on phenyl rings | Increased antioxidant activity |
This table highlights the diversity within the pyrazoloquinoline class and underscores the unique substituents present in our compound that may contribute to its distinct properties.
Case Studies
Although direct case studies on this compound are scarce, analogous compounds have been studied extensively. For example:
- Anticancer Studies : A study on related pyrazoloquinolines revealed significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
- Anti-inflammatory Research : Derivatives were shown to reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism that could be applicable to our compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
